molecular formula C8H19BP B165499 Borane-DI(tert-butyl)phosphine complex CAS No. 128363-76-8

Borane-DI(tert-butyl)phosphine complex

Cat. No. B165499
M. Wt: 157.02 g/mol
InChI Key: NFTWUNMDOWXENK-UHFFFAOYSA-N
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Description

Borane-DI(tert-butyl)phosphine complex, also known as Di(tert-butyl)phosphine-borane complex, is a chemical compound with the molecular formula C8H19P · BH3 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of phosphine-borane complexes like Borane-DI(tert-butyl)phosphine complex can be achieved using solid sodium borohydride as the borane source . This method has been reported to be simple, general, economical, and high-yielding .


Molecular Structure Analysis

The molecular structure of Borane-DI(tert-butyl)phosphine complex is represented by the formula C8H19P · BH3 . The molecular weight of the compound is 160.05 .


Chemical Reactions Analysis

Borane-DI(tert-butyl)phosphine complex can participate in various chemical reactions. For instance, it can be used in the preparation of N-heterocyclic carbene borane complexes by Lewis base exchange reactions, dehydrocoupling reactions, tele-substitution reactions on fluorobenzenechromium complexes, palladium-catalyzed biaryl-coupling reactions, and palladium-catalyzed Suzuki coupling .


Physical And Chemical Properties Analysis

Borane-DI(tert-butyl)phosphine complex is a solid substance . It has a melting point range of 59-64°C .

Scientific Research Applications

  • Preparation of N-heterocyclic carbene borane complexes by Lewis base exchange reactions

  • Dehydrocoupling reactions

  • Tele-substitution reactions on fluorobenzenechromium complexes

  • Palladium-catalyzed biaryl-coupling reactions

  • Palladium-catalyzed Suzuki coupling

  • Proteomics Research
  • Proteomics Research

Safety And Hazards

Borane-DI(tert-butyl)phosphine complex is considered hazardous by the 2012 OSHA Hazard Communication Standard . It releases flammable gas when in contact with water . Therefore, it should be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

InChI

InChI=1S/C8H19P.B/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTWUNMDOWXENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(C)(C)PC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626612
Record name Boron--di-tert-butylphosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boron, [bis(1,1-dimethylethyl)phosphine]trihydro-, (T-4)-

CAS RN

128363-76-8
Record name Boron--di-tert-butylphosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AJ Holmes, PJ Rayner, MJ Cowley, GGR Green… - Dalton …, 2015 - pubs.rsc.org
The short lived pincer complex [(C5H3N(CH2P(tBu)2)2)Ir(H)2(py)]BF4 is shown to be active for signal amplification by reversible exchange. This catalyst formulation enables the …
Number of citations: 41 pubs.rsc.org
J De Tovar, AC Ghosh, T Di Santo, M Curtil… - …, 2023 - Wiley Online Library
Immobilization of well‐defined homogenous (electro)catalysts onto conductive supports offers an attractive strategy for designing advanced functional materials for energy conversion. …

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